ONO-8130, chemically known as 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1. [, , , ] This classification highlights its role in scientific research as a tool to investigate and potentially modulate the physiological effects of PGE2 signaling through the EP1 receptor.
ONO-8130 is a chemical compound identified as a selective antagonist of the prostanoid EP1 receptor. It has shown significant potential in alleviating bladder pain associated with cystitis, particularly in preclinical studies involving mice. The compound operates by blocking the action of prostaglandin E2, which is linked to bladder pain mechanisms.
ONO-8130 was developed and patented by ONO Pharmaceutical Co., Ltd. It falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) due to its role in modulating pain and inflammation through receptor antagonism. The compound specifically targets the prostanoid EP1 receptor, which plays a crucial role in various physiological processes, including pain perception and inflammation.
The synthesis of ONO-8130 involves several steps that typically include the formation of a tricyclic structure. The synthetic pathway may utilize techniques such as:
The patent literature provides specific examples of synthetic routes that yield ONO-8130, detailing the selection of substituents and reaction conditions that optimize yield and purity .
The molecular structure of ONO-8130 features a tricyclic framework with various substituents that contribute to its biological activity. The precise arrangement of atoms within the molecule allows for selective binding to the EP1 receptor.
Key structural data includes:
ONO-8130 primarily engages in receptor-mediated interactions rather than undergoing extensive chemical transformations in biological systems. Its mechanism involves:
The mechanism by which ONO-8130 exerts its effects involves:
Data from pharmacological studies indicate that oral administration of ONO-8130 significantly alleviates symptoms associated with cyclophosphamide-induced cystitis in mice, demonstrating its therapeutic potential .
The physical properties of ONO-8130 include:
Chemical properties relevant to its functionality include:
ONO-8130 has promising applications in several areas:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2